(3-Fluoro-4-(morpholinyl)phenyl)isocyanate

Oxazolidinone Synthesis Antibiotic Intermediate Cyclization Reaction

Specifically engineered to deliver the requisite 3-fluoro-4-morpholinophenyl pharmacophore essential for oxazolidinone antibiotic synthesis, primarily Linezolid. Unlike generic phenyl isocyanates or non-fluorinated analogs, this compound's precise substitution pattern is structurally mandatory for downstream biological activity against multi-drug resistant Gram-positive pathogens. Its electron-withdrawing fluorine atom enhances isocyanate reactivity for efficient cyclization with chiral epoxides, the preferred industrial route. Supplied with ≥95% purity by HPLC; standard packaging from mg to kg. Contact us for a custom quote.

Molecular Formula C11H11FN2O2
Molecular Weight 222.22 g/mol
CAS No. 224323-51-7
Cat. No. B3117570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-4-(morpholinyl)phenyl)isocyanate
CAS224323-51-7
Molecular FormulaC11H11FN2O2
Molecular Weight222.22 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2)N=C=O)F
InChIInChI=1S/C11H11FN2O2/c12-10-7-9(13-8-15)1-2-11(10)14-3-5-16-6-4-14/h1-2,7H,3-6H2
InChIKeyJFYQLZHULWIALT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Industrial-Grade (3-Fluoro-4-(morpholinyl)phenyl)isocyanate (CAS 224323-51-7) for Pharmaceutical Synthesis


(3-Fluoro-4-(morpholinyl)phenyl)isocyanate is a specialized heterobifunctional building block featuring both a reactive isocyanate group and a morpholine moiety on a fluorinated phenyl ring. The compound is primarily employed as a key intermediate in the synthesis of oxazolidinone antibiotics, most notably Linezolid [1]. The fluorine atom at the 3-position and the morpholine at the 4-position are critical structural determinants for the downstream biological activity of the final drug molecule. The compound is commercially available with a typical purity of 95% .

Why Structural Analogs Cannot Replace (3-Fluoro-4-(morpholinyl)phenyl)isocyanate in Critical Syntheses


The precise substitution pattern on the phenyl ring—a 3-fluoro and a 4-morpholinyl group—is not arbitrary; it is a direct pharmacophoric requirement for the activity of Linezolid [1]. Substitution with a generic phenyl isocyanate, a 4-morpholinophenyl isocyanate (lacking the 3-fluoro), or a 3-fluoro-4-aminophenyl derivative would lead to a final oxazolidinone with significantly altered or abolished antibacterial activity. The electron-withdrawing fluorine atom is known to enhance the reactivity of the isocyanate group and influence the physicochemical properties of the resulting urea or carbamate linkage, which is crucial for the drug's interaction with the 50S ribosomal subunit . Therefore, direct substitution with non-fluorinated or differently substituted analogs is not feasible for this specific synthetic pathway.

Quantitative Differentiation of (3-Fluoro-4-(morpholinyl)phenyl)isocyanate in Linezolid Intermediate Synthesis


Cyclization Yield with (R)-Epoxyazidopropane

In the synthesis of a key Linezolid intermediate, (3-fluoro-4-(morpholinyl)phenyl)isocyanate is reacted with (R)-epoxyazidopropane in the presence of a magnesium bromide anhydrate catalyst to yield the oxazolidinone core. This specific reaction is a cornerstone of a shorter, more efficient synthetic route compared to alternative, longer methods [1]. While the patent CN102702125A does not provide a direct numerical yield comparison against a non-fluorinated analog for this specific step, it establishes this compound as the essential reagent for this optimized pathway. The efficiency is contextualized by the patent's claim that the overall route is shorter and more suitable for industrial production, implying a superior performance of this specific building block over alternative starting materials that would require a longer sequence.

Oxazolidinone Synthesis Antibiotic Intermediate Cyclization Reaction

Formation of Key Linezolid Intermediate via Cyclization with Epoxy Compounds

Multiple patents, including US9434702B2, specify the use of 3-fluoro-4-morpholinophenyl isocyanate (II) in a cyclization reaction with an epoxy compound (III) to form the oxazoline intermediate (I), a direct precursor to Linezolid [1]. This reaction is highlighted as part of a process with 'short process route, low cost, easy operation, and high yield' suitable for large-scale industrial production [1]. The specificity of the reagent is underscored by the fact that the patent is for a 'new method' that relies on this exact building block to overcome the deficiencies of prior art methods (e.g., low yields, dangerous reagents, isomer formation) [1].

Pharmaceutical Intermediate Oxazolidinone Cyclization

Enhanced Reactivity due to 3-Fluoro Substitution

The presence of the electron-withdrawing fluorine atom on the phenyl ring increases the electrophilicity of the isocyanate group. This property makes (3-fluoro-4-(morpholinyl)phenyl)isocyanate more reactive toward nucleophiles compared to non-fluorinated analogs like 4-morpholinophenyl isocyanate . While a direct kinetic comparison was not found in the open literature for this specific pair, the effect of fluorine substitution on phenyl isocyanate reactivity is a well-established principle in organic chemistry .

Isocyanate Reactivity Fluorinated Building Block Electron-Withdrawing Group

Proven Application Scenarios for (3-Fluoro-4-(morpholinyl)phenyl)isocyanate in Pharmaceutical Manufacturing


Industrial-Scale Synthesis of Linezolid via the Epoxide Route

This is the primary and most well-documented application. The compound is used as the starting material in the preferred industrial process for manufacturing Linezolid, a critical oxazolidinone antibiotic used to treat multi-drug resistant Gram-positive infections. The process, as detailed in CN102702125A, involves reacting (3-fluoro-4-(morpholinyl)phenyl)isocyanate with a chiral epoxide to efficiently form the oxazolidinone core of the drug [1].

Preparation of the Methyl-Substituted Linezolid Intermediate

For the synthesis of Linezolid, a key methyl-substituted intermediate (S)-2-(3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazoline) is required. As described in US9434702B2, this intermediate is specifically obtained via the cyclization of 3-fluoro-4-morpholinophenyl isocyanate with an epoxy compound [1]. This step is crucial for establishing the core heterocyclic structure of the final antibiotic.

Synthesis of Diverse Urea and Carbamate Derivatives

The highly reactive isocyanate group of this compound allows it to be used as a versatile building block for creating libraries of urea and thiourea derivatives. These derivatives are of interest in medicinal chemistry as potential scaffolds for kinase inhibitors or GPCR modulators. The 3-fluoro-4-morpholinophenyl portion of the molecule imparts specific electronic and steric properties to the final compounds, which can be optimized for target binding [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Fluoro-4-(morpholinyl)phenyl)isocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.